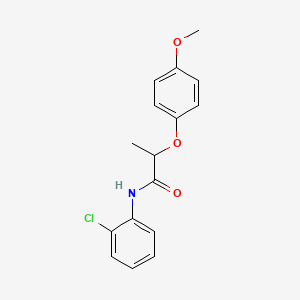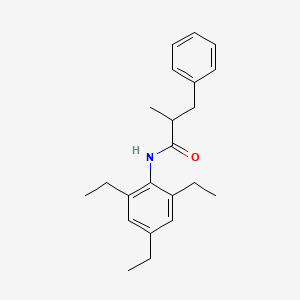![molecular formula C18H20BrClO3 B5107329 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene](/img/structure/B5107329.png)
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene, also known as BH-1, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BH-1 belongs to the class of compounds known as selective estrogen receptor modulators (SERMs) and has been shown to have anti-cancer and anti-inflammatory properties.
Mechanism of Action
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene works by binding to estrogen receptors in the body. It has a high affinity for the estrogen receptor alpha (ERα) and has been shown to inhibit the growth of ERα-positive breast cancer cells. 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has been shown to have antioxidant properties and has been studied for its potential in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has several advantages for lab experiments. It has a high affinity for the estrogen receptor alpha and has been shown to be a potent inhibitor of ERα-positive breast cancer cells. 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. However, 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has several limitations for lab experiments. It is a complex compound to synthesize and may not be readily available for research purposes. Additionally, 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has not been extensively studied in vivo and its safety and efficacy have not been fully established.
Future Directions
There are several future directions for research on 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene. One potential direction is the development of 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene analogs with improved pharmacokinetic properties. Another potential direction is the study of 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene in combination with other therapeutic agents for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the safety and efficacy of 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene in vivo.
Synthesis Methods
The synthesis of 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene is a complex process that involves several steps. The first step involves the synthesis of 2-bromo-4-chloro-1-nitrobenzene, which is then reacted with 4-(2-ethoxyphenoxy)butanol to form 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]nitrobenzene. This compound is then reduced with palladium on carbon to yield 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene.
Scientific Research Applications
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has been extensively studied for its potential as a therapeutic agent for various diseases. It has been shown to have anti-cancer properties and has been studied for its potential in the treatment of breast cancer, prostate cancer, and ovarian cancer. 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has also been studied for its anti-inflammatory properties and has been shown to have potential in the treatment of inflammatory bowel disease.
properties
IUPAC Name |
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClO3/c1-2-21-17-7-3-4-8-18(17)23-12-6-5-11-22-16-10-9-14(20)13-15(16)19/h3-4,7-10,13H,2,5-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZRUWMXGMQKGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5107249.png)

![3-{[2-(1,2-dihydro-5-acenaphthylenyl)-1,3-thiazolidin-3-yl]carbonyl}-4a,8a-dihydro-2H-chromen-2-one](/img/structure/B5107266.png)
![[1-(1-pyrenylmethyl)-2-piperidinyl]methanol](/img/structure/B5107288.png)
![4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B5107290.png)
![{3-[5-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5107301.png)
![2-[(diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-bromobenzoate hydrochloride](/img/structure/B5107303.png)
![3-(4-fluorobenzyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5107307.png)
![N-(5-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B5107313.png)
![5-{3-chloro-4-[3-(2,5-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107319.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5107338.png)
![4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B5107345.png)